2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one
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Overview
Description
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multistep reactions starting from 2,4-dihydroxoquinoline derivatives . The synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of a 2,4-dihydroxoquinoline derivative.
Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.
Chemical Reactions Analysis
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in molecular docking studies to understand its binding affinity towards specific biological targets, such as β-tubulin.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets such as β-tubulin. The compound binds to the active pocket of β-tubulin, inhibiting its function and leading to cytotoxic effects in cancer cells . This interaction is believed to disrupt the microtubule dynamics, which is crucial for cell division and proliferation .
Comparison with Similar Compounds
2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one can be compared with other similar compounds, such as:
4-Methyl-2,8-diazabicyclo[4.2.0]octa-1,3,5-trien-7-one: This compound has a similar bicyclic structure but with a methyl group at the 4-position.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: This compound has a hydroxyl group at the 7-position instead of a carbonyl group.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
CAS No. |
405298-62-6 |
---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
2,8-diazabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C6H4N2O/c9-6-4-2-1-3-7-5(4)8-6/h1-3H,(H,7,8,9) |
InChI Key |
RONBYZQPYUZOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC2=O)N=C1 |
Origin of Product |
United States |
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